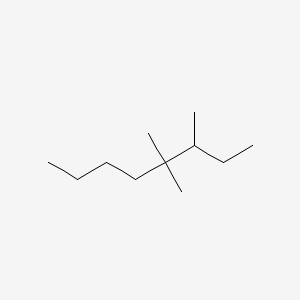

3,4,4-Trimethyloctane

Description

BenchChem offers high-quality 3,4,4-Trimethyloctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,4-Trimethyloctane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62016-43-7 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3,4,4-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-8-9-11(4,5)10(3)7-2/h10H,6-9H2,1-5H3 |

InChI Key |

WWCBWKZBTINVDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,4-Trimethyloctane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the undecane isomer family, its unique structural features, including a chiral center and a quaternary carbon, impart specific physicochemical properties that are of interest in various fields of chemical research. This guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, synthesis, and spectroscopic characterization of 3,4,4-trimethyloctane, offering valuable insights for its potential application in areas such as fuel and lubricant technologies, and as a reference compound in analytical chemistry.

Chemical Structure and Stereoisomerism

3,4,4-Trimethyloctane possesses a compact and highly branched structure. The IUPAC name precisely describes an eight-carbon (octane) backbone with methyl groups attached at the third and fourth positions. Notably, the fourth carbon atom is a quaternary center, bonded to four other carbon atoms, which contributes to the molecule's steric bulk and influences its physical properties.

The molecular structure contains a chiral center at the C3 position, meaning 3,4,4-trimethyloctane can exist as a pair of enantiomers: (R)-3,4,4-trimethyloctane and (S)-3,4,4-trimethyloctane. The presence of these stereoisomers is a critical consideration in its synthesis and characterization, as they may exhibit different biological activities or physical properties in chiral environments.

Caption: 2D structure of 3,4,4-trimethyloctane with the chiral center at C3 marked with an asterisk.

Physicochemical Properties

The physical and chemical properties of 3,4,4-trimethyloctane are characteristic of a branched alkane. Its compact structure leads to a lower boiling point compared to its linear isomer, n-undecane, due to reduced surface area and weaker van der Waals forces.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | |

| Molecular Weight | 156.31 g/mol | |

| IUPAC Name | 3,4,4-trimethyloctane | |

| CAS Number | 62016-43-7 | |

| Density | 0.764 g/mL (predicted) | |

| Boiling Point | Predicted to be lower than n-undecane (196 °C) | General alkane properties |

| Refractive Index | 1.429 (predicted) |

Synthesis of 3,4,4-Trimethyloctane

While a specific, detailed synthesis of 3,4,4-trimethyloctane is not widely published, a plausible and efficient route can be designed using established organometallic reactions. A Grignard reaction provides a robust method for constructing the carbon skeleton, followed by dehydration and hydrogenation to yield the target alkane.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 3,4,4-trimethyloctane via a Grignard reaction.

Experimental Protocol: Grignard Synthesis

Step 1: Synthesis of 3,4,4-trimethyl-3-octanol

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add anhydrous diethyl ether to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-1,1-dimethylpropane (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4,4-trimethyl-3-octanol.

Step 2: Dehydration of 3,4,4-trimethyl-3-octanol

-

To the crude alcohol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture and distill the resulting alkene isomers.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and filter.

Step 3: Hydrogenation of 3,4,4-trimethyloctene isomers

-

Dissolve the mixture of alkenes in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting liquid is crude 3,4,4-trimethyloctane.

-

Purify by fractional distillation to obtain the final product.

Spectroscopic Characterization

The structure of 3,4,4-trimethyloctane can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3,4,4-trimethyloctane is expected to show complex multiplets due to the diastereotopic nature of many of the protons.

-

~0.8-1.0 ppm: Overlapping signals from the terminal methyl groups (C1-H₃, C8-H₃, and the methyl group at C3).

-

~1.1-1.4 ppm: Complex multiplets arising from the methylene protons of the octane backbone (C2-H₂, C5-H₂, C6-H₂, C7-H₂).

-

~1.5-1.7 ppm: A multiplet corresponding to the methine proton at the chiral center (C3-H).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide distinct signals for each of the non-equivalent carbon atoms.

-

~10-25 ppm: Signals for the various methyl carbons.

-

~25-40 ppm: Signals for the methylene carbons in the octane chain.

-

~35-45 ppm: Signal for the methine carbon at the chiral center (C3).

-

~40-50 ppm: Signal for the quaternary carbon (C4).

Mass Spectrometry

The mass spectrum of 3,4,4-trimethyloctane will exhibit fragmentation patterns typical of branched alkanes. The molecular ion peak (m/z = 156) may be weak or absent. Prominent fragment ions are expected from the cleavage of C-C bonds, particularly adjacent to the highly substituted quaternary center, leading to the formation of stable carbocations.

Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of a saturated hydrocarbon, showing:

-

2850-3000 cm⁻¹: Strong C-H stretching vibrations.

-

1450-1470 cm⁻¹: C-H bending vibrations (scissoring) for CH₂ groups.

-

1370-1380 cm⁻¹: C-H bending vibrations for CH₃ groups. The presence of a gem-dimethyl group at C4 may result in a characteristic doublet in this region.

Stereoisomer Separation

The separation of the (R) and (S) enantiomers of 3,4,4-trimethyloctane can be achieved using chiral chromatography.

Experimental Protocol: Chiral HPLC

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is required.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is generally used, although for alkanes which lack a chromophore, a refractive index (RI) detector is more appropriate.

-

Procedure:

-

Prepare a dilute solution of racemic 3,4,4-trimethyloctane in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.

-

Inject the sample onto the column.

-

Monitor the elution profile. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

-

Potential Applications

While specific applications for 3,4,4-trimethyloctane are not extensively documented, its properties as a highly branched alkane suggest potential uses in several areas:

-

Fuel and Lubricant Additives: Highly branched alkanes are known to improve the octane rating of gasoline and can be used as components in high-performance lubricants due to their thermal stability and viscosity characteristics.

-

Reference Standard: In analytical chemistry, pure isomers of alkanes are valuable as reference standards for gas chromatography and other analytical techniques.

-

Solvent: Its non-polar nature and relatively low boiling point could make it a suitable solvent for certain chemical reactions or extractions.

Safety and Handling

3,4,4-Trimethyloctane is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources. As with other hydrocarbons, it may cause skin and eye irritation upon contact. Ingestion or inhalation of high concentrations may be harmful. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

References

Introduction: Deciphering Molecular Architecture through Controlled Fragmentation

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3,4,4-Trimethyloctane

Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone analytical technique for the structural elucidation of unknown organic compounds. The process involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a positively charged radical cation, known as the molecular ion (M+•).[1][2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into a predictable cascade of smaller, charged ions and neutral radicals. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For alkanes, particularly branched structures, the fragmentation patterns are not random. They are governed by fundamental principles of chemical stability, primarily the drive to form the most stable possible carbocation.[3][4] This guide provides a detailed, mechanistically-grounded analysis of the expected EI-MS fragmentation pattern of 3,4,4-trimethyloctane, a C11H24 isomer. By understanding the interplay between molecular structure and carbocation stability, researchers can confidently interpret the mass spectra of complex aliphatic compounds.

Part 1: Core Principles of Alkane Fragmentation

The fragmentation of an alkane's molecular ion is a unimolecular process driven by the excess energy imparted during ionization.[1] The pathways of this decomposition are dictated by the following principles:

-

Sigma (σ) Bond Cleavage: In alkanes, the fragmentation process is initiated by the cleavage of C-C sigma bonds, which are weaker than C-H bonds.[3][5] This homolytic or heterolytic cleavage results in a positively charged fragment (a carbocation) and a neutral radical. Only the charged fragments are detected by the mass spectrometer.[1]

-

Carbocation Stability: The central tenet of alkane fragmentation is that bond cleavages will preferentially occur to generate the most stable carbocation possible. The stability of carbocations follows a well-established order: tertiary > secondary > primary .[6][7][8] Consequently, branched alkanes exhibit fragmentation patterns dominated by cleavages at the branching points.[9][10][11]

-

Stevenson's Rule: In a competing fragmentation, the positive charge will preferentially reside on the fragment with the lower ionization energy.[12][13] For alkyl fragments, this reinforces the principle that the charge is best stabilized on the more substituted carbon. Furthermore, at a branching point, the elimination of the largest alkyl substituent as a radical is generally favored, as this helps to stabilize the resulting radical.[9][10]

Part 2: Structural Analysis of 3,4,4-Trimethyloctane

To predict the fragmentation pattern, we must first analyze the molecule's structure to identify the points of greatest chemical reactivity under EI conditions.

Molecular Formula: C₁₁H₂₄ Molecular Weight: 156.31 g/mol [14]

The structure of 3,4,4-trimethyloctane possesses two key features that will dominate its mass spectrum:

-

A quaternary carbon at the C4 position.

-

A tertiary carbon at the C3 position.

These branching points are the most likely locations for bond cleavage, as they can lead to the formation of highly stable tertiary and secondary carbocations.

Caption: Structure of 3,4,4-Trimethyloctane.

Part 3: Predicted Fragmentation Pathways

The molecular ion of 3,4,4-trimethyloctane (m/z 156) is expected to be of very low abundance or entirely absent, a characteristic feature of highly branched alkanes due to the rapid fragmentation driven by the formation of stable carbocations.[9][11]

Pathway A: Cleavage at the C4 Quaternary Center

The quaternary carbon at C4 is the most likely site of initial fragmentation due to its ability to form a highly stable tertiary carbocation upon cleavage of any of its four C-C bonds.

-

Loss of a Butyl Radical (•C₄H₉): Cleavage of the C4-C5 bond results in the loss of the largest attached alkyl group as a butyl radical. This is a highly favorable process.[10]

-

Reaction: C₁₁H₂₄+• → [C₇H₁₅]+ + •C₄H₉

-

Resulting Ion (m/z 99): A tertiary carbocation. This fragment is expected to be highly abundant.

-

-

Loss of a Methyl Radical (•CH₃): Cleavage of one of the C4-CH₃ bonds.

-

Reaction: C₁₁H₂₄+• → [C₁₀H₂₁]+ + •CH₃

-

Resulting Ion (m/z 141): The [M-15]⁺ ion, a stable tertiary carbocation. This is a classic fragmentation for molecules with quaternary centers and is expected to produce a significant peak.

-

Caption: Fragmentation at the C4 Quaternary Center.

Pathway B: Cleavage Adjacent to the C3 Tertiary Center

Fragmentation can also be initiated by cleavage of bonds adjacent to the C3 tertiary carbon.

-

Loss of an Ethyl Radical (•C₂H₅): Cleavage of the C2-C3 bond.

-

Reaction: C₁₁H₂₄+• → [C₉H₁₉]+ + •C₂H₅

-

Resulting Ion (m/z 127): The [M-29]⁺ ion. The resulting carbocation is stabilized by the tertiary C3 and quaternary C4 centers.

-

-

Cleavage of the C3-C4 Bond: This cleavage is particularly interesting as it can be viewed from two perspectives.

-

Loss from C3: From the perspective of the C3 carbon, this is the loss of a large C₇H₁₅ radical. The resulting fragment is a secondary carbocation, [CH₃CH₂CH(CH₃)]⁺.

-

Reaction: C₁₁H₂₄+• → [C₄H₉]⁺ + •C₇H₁₅

-

Resulting Ion (m/z 57): A sec-butyl cation.

-

-

Loss from C4: From the perspective of the C4 carbon, this is the loss of a sec-butyl radical.

-

Reaction: C₁₁H₂₄+• → [C₇H₁₅]⁺ + •C₄H₉

-

Resulting Ion (m/z 99): The same tertiary carbocation seen in Pathway A.

-

-

Given the superior stability of the tertiary carbocation (m/z 99) and the tertiary radical that would be formed, the cleavage of the C3-C4 bond is most likely to result in the charge residing on the C7 fragment.

Pathway C: Formation of Smaller Characteristic Ions

Further fragmentation of the primary fragment ions or alternative cleavage pathways can lead to the formation of smaller, stable carbocations that are characteristic of branched alkanes.

-

m/z 57 ([C₄H₉]⁺): Represents a stable tertiary or secondary butyl cation. This is often an abundant peak in the spectra of alkanes containing a butyl moiety.[15]

-

m/z 43 ([C₃H₇]⁺): Represents the stable secondary isopropyl cation. This is another very common and abundant fragment in branched structures.

Part 4: Summary of Predicted Mass Spectrum

The fragmentation of 3,4,4-trimethyloctane is dominated by cleavages that yield stable carbocations. The table below summarizes the most probable fragment ions and their expected relative abundance.

| m/z | Proposed Ion Structure (Formula) | Lost Neutral Fragment | Carbocation Type | Expected Relative Abundance |

| 156 | [C₁₁H₂₄]+• (Molecular Ion) | - | Radical Cation | Very Low / Absent |

| 141 | [C₁₀H₂₁]⁺ | •CH₃ | Tertiary | High |

| 127 | [C₉H₁₉]⁺ | •C₂H₅ | Tertiary | Medium |

| 99 | [C₇H₁₅]⁺ | •C₄H₉ | Tertiary | High / Possible Base Peak |

| 85 | [C₆H₁₃]⁺ | •C₅H₁₁ | Secondary | Medium |

| 57 | [C₄H₉]⁺ | •C₇H₁₅ | Secondary/Tertiary | High / Possible Base Peak |

| 43 | [C₃H₇]⁺ | •C₈H₁₇ | Secondary | High |

Part 5: Standard Experimental Protocol for GC-EI-MS Analysis

This protocol outlines the general steps for acquiring a mass spectrum for a liquid aliphatic compound like 3,4,4-trimethyloctane.

Objective: To obtain the electron ionization mass spectrum of 3,4,4-trimethyloctane.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 3,4,4-trimethyloctane (e.g., 100 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.

-

-

Gas Chromatography (GC) Method:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Method:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40 - 200.

-

Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the high concentration of solvent from saturating the detector.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 3,4,4-trimethyloctane.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion (if present) and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pattern based on carbocation stability rules.

-

Caption: Experimental Workflow for GC-MS Analysis.

Conclusion

The mass spectrum of 3,4,4-trimethyloctane is a clear illustration of how fundamental chemical principles dictate molecular fragmentation. The pattern is not arbitrary but is instead a logical consequence of the molecule's structure. The presence of a quaternary carbon at the C4 position creates a highly favored site for cleavage, leading to the predictable formation of stable tertiary carbocations. The most significant peaks are therefore expected at m/z 141 (loss of a methyl group) and m/z 99 (loss of a butyl group). The observation of other abundant, stable ions such as m/z 57 and m/z 43 further corroborates a fragmentation cascade driven by carbocation stability. This predictive power is what makes mass spectrometry an indispensable tool for scientists in research and drug development.

References

- Vertex AI Search Result. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- PSIBERG. (2023, January 20). Carbocation Stability.

- Unknown Author. (n.d.). Fragmentation of Alkane.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Unknown Author. (n.d.). Alkanes.

- Chemistry LibreTexts. (2019, September 3). 12.8: Fragmentation Patterns in Mass Spectrometry.

- Unknown Author. (n.d.). Interpretation of mass spectra.

- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.

- Unknown Author. (n.d.). Branched chain alkanes.

- Chemistry LibreTexts. (2022, October 4). 6.10: Fragmentation - Stable Cations.

- Labster. (n.d.). Carbocation stability and reactivity.

- Mass Spec Terms. (2019, July 20). Stevenson's rule.

- National Institute of Standards and Technology. (n.d.). Undecane.

- JoVE. (2024, December 5). Video: Mass Spectrometry: Branched Alkane Fragmentation.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. psiberg.com [psiberg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. theory.labster.com [theory.labster.com]

- 9. GCMS Section 6.9.2 [people.whitman.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Stevenson's rule - Mass Spec Terms [msterms.org]

- 14. Undecane [webbook.nist.gov]

- 15. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Physical Constants of C11 Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Undecane (C₁₁H₂₄), with its 159 structural isomers, represents a significant class of branched alkanes that find diverse applications across various scientific disciplines, including in the pharmaceutical industry as solvents and excipients. The physical properties of these isomers, which are heavily influenced by their molecular architecture, dictate their behavior in these applications. This in-depth technical guide provides a comprehensive overview of the key physical constants of a selection of C11 branched alkanes, including boiling point, melting point, density, refractive index, and viscosity. Beyond a mere compilation of data, this guide delves into the causal relationships between molecular structure and physical properties, offers detailed, field-proven experimental protocols for their determination, and explores predictive models for estimating these constants where experimental data is unavailable. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of these compounds.

Introduction: The Significance of C11 Branched Alkanes

Alkanes, as saturated hydrocarbons, are often considered the backbone of organic chemistry. With the general formula CₙH₂ₙ₊₂, undecane and its isomers are nonpolar molecules characterized by single carbon-carbon and carbon-hydrogen bonds.[1] While the linear n-undecane provides a baseline, the vast number of its branched isomers introduces significant variations in their physical characteristics.[2][3]

The degree of branching in an alkane's structure profoundly impacts its intermolecular van der Waals forces. Increased branching generally leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[4][5] This, in turn, weakens the van der Waals forces, resulting in lower boiling points compared to their straight-chain counterparts.[4][5] Conversely, highly symmetrical isomers can pack more efficiently into a crystal lattice, leading to higher melting points. These structure-property relationships are fundamental to selecting the appropriate isomer for a specific application, be it as a non-polar solvent, a component in a complex formulation, or a reference standard in analytical chemistry.[3][6]

Tabulated Physical Constants of Selected C11 Branched Alkanes

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) | Refractive Index (n_D at 20°C) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 | 1.417 |

| 2-Methyldecane | 6975-98-0 | 189.3 | -48.9 | 0.737 | ~1.415 |

| 3-Methyldecane | 13151-34-3 | 189.1 | -92.9 | 0.742 | 1.4163 |

| 4-Methyldecane | 2847-72-5 | 188.7 | -92 | 0.7385 | 1.4155 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 | 1.4158 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 | 1.4177 |

| 2,6-Dimethylnonane | 17302-28-2 | 179 | -57.06 (est.) | 0.7368 | 1.4143 |

| 3,7-Dimethylnonane | 17302-32-8 | 183.3 | -57.06 (est.) | 0.741 | 1.4176 |

| 4,5-Dimethylnonane | 17302-23-7 | Not Available | Not Available | Not Available | Not Available |

| 4,6-Dimethylnonane | 17302-26-0 | Not Available | Not Available | Not Available | Not Available |

Note: Some data points are estimated and should be used with caution. The availability of comprehensive experimental data for all isomers is limited.[6]

Experimental Protocols for Determining Physical Constants

The accurate determination of physical constants is paramount for the reliable characterization of C11 branched alkanes. The following section provides detailed, step-by-step methodologies for key experiments, emphasizing the principles behind the techniques and best practices for ensuring data integrity.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] At this temperature, the liquid undergoes a phase transition to a gas. For accurate and reproducible measurements, especially with small sample volumes, the capillary method using a Thiele tube is a trusted technique.[8]

Methodology (Capillary Method):

-

Sample Preparation: Place a small amount (a few drops) of the C11 branched alkane into a small test tube or a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube's design ensures uniform heating through convection when the side arm is gently heated with a Bunsen burner or a micro-burner.[8]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[9] This signifies that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record: Note the temperature to the nearest 0.5°C. For high accuracy, the determination should be repeated, and the average value reported.

Causality and Trustworthiness: The capillary method is advantageous for small sample sizes and provides a sharp, reproducible boiling point. The key to a trustworthy measurement lies in a slow heating and cooling rate near the boiling point to ensure thermal equilibrium between the sample, the thermometer, and the heating bath. Rapid heating can lead to superheating and an erroneously high and broad boiling point range.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline substance, this occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[10]

Methodology (Capillary Method):

-

Sample Preparation: If the C11 branched alkane is a solid at room temperature, finely powder a small amount of the substance.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus, which typically consists of a heated block with an integrated thermometer and a magnifying lens for observation.

-

Heating: Heat the sample at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) in the vicinity of the expected melting point.[11]

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).

-

Record: Report the melting point as a range of these two temperatures.

Causality and Trustworthiness: A sharp melting point range (typically 0.5-1°C) is a strong indicator of a pure compound. A broad melting range suggests the presence of impurities. The reliability of the measurement depends on proper sample preparation (a finely packed, dry sample) and a slow heating rate to allow for thermal equilibrium.[11] Calibration of the melting point apparatus with known standards is crucial for ensuring accuracy.[12]

Determination of Density

Principle: Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, a pycnometer, a flask with a precisely known volume, is a standard and accurate tool for density determination.[13]

Methodology (Pycnometer Method):

-

Pycnometer Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Accurately weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific, controlled temperature.

-

Weigh the filled pycnometer.

-

Calculate the exact volume of the pycnometer using the mass and known density of the reference liquid.

-

-

Sample Measurement:

-

Empty, clean, and dry the calibrated pycnometer.

-

Fill the pycnometer with the C11 branched alkane sample at the same controlled temperature used for calibration.

-

Weigh the pycnometer filled with the sample.

-

-

Calculation:

-

Determine the mass of the alkane sample by subtracting the mass of the empty pycnometer.

-

Calculate the density by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Causality and Trustworthiness: The pycnometer method offers high precision and accuracy. The trustworthiness of the results hinges on meticulous cleaning and drying of the pycnometer, precise temperature control (as density is temperature-dependent), and accurate weighing.[14] The use of a calibrated analytical balance is essential.

Determination of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic physical property that is dependent on temperature and the wavelength of light used.

Methodology (Abbe Refractometer):

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the C11 branched alkane onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is typically thermostatted at 20°C.

-

Observation: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Thoroughly clean the prism with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after each measurement.

Causality and Trustworthiness: The refractive index is a highly sensitive measure of purity. The accuracy of the measurement depends on the proper calibration of the refractometer, precise temperature control, and a clean prism surface.

Predictive Models for Physical Constants

Due to the vast number of isomers and the challenges in synthesizing and purifying each one, experimental data for all C11 branched alkanes is incomplete. In such cases, predictive models, such as Quantitative Structure-Property Relationship (QSPR) models and group contribution methods, can provide valuable estimates of their physical properties.[15][16]

Group Contribution Methods: These methods estimate the properties of a molecule by summing the contributions of its individual functional groups.[6][17][18][19] For alkanes, this involves assigning specific values to different types of carbon atoms (primary, secondary, tertiary, quaternary) and their bonding environments. While simpler to implement, their accuracy can be limited for complex branched structures.[6]

Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to establish a correlation between the physicochemical properties of a series of compounds and their molecular descriptors.[20] These descriptors can be derived from the 2D or 3D structure of the molecule and can include topological indices, geometric parameters, and quantum chemical properties. Machine learning algorithms, such as neural networks, are increasingly being used to develop sophisticated QSPR models with high predictive accuracy for properties like boiling point, viscosity, and density of alkanes.[[“]][22]

Viscosity Prediction: Predicting the viscosity of branched alkanes is particularly challenging. Models like the extended hard-sphere (EHS) and the Vesovic-Wakeham (VW) models, which are based on kinetic theory, have shown promise.[23] Nonequilibrium molecular dynamics (NEMD) simulations are also powerful tools for predicting viscosity, though their accuracy is highly dependent on the intermolecular potential models used.[3][24]

Experimental and Logical Workflow Visualization

The following diagrams illustrate the logical flow of characterizing a C11 branched alkane and the workflow for determining its boiling point.

Caption: A logical workflow for the synthesis, purification, and characterization of a C11 branched alkane isomer.

Caption: Step-by-step experimental workflow for determining the boiling point of a liquid using the capillary method.

Conclusion

The physical constants of C11 branched alkanes are critical parameters that govern their utility in a multitude of scientific and industrial applications. This technical guide has provided a consolidated resource of available experimental data, detailed and validated protocols for their measurement, and an introduction to predictive modeling techniques. The emphasis on the causality between molecular structure and physical properties, alongside the principles of trustworthy experimental practice, aims to empower researchers to make informed decisions in the selection and application of these compounds. As research continues to expand the library of synthesized and characterized undecane isomers, the integration of experimental data with advanced predictive models will be crucial for a comprehensive understanding of this important class of molecules.

References

-

M. C. dos Ramos, et al. Predicting the viscosity of n-alkane liquid mixtures based on molecular description. Spiral. [Link]

-

LookChem. 3-Methyldecane. [Link]

-

Wikipedia. Undecane. [Link]

-

Consensus. What are the most accurate predictive schemes for normal alkanes viscosity?. [Link]

-

The Concord Consortium. Quantitative Structure-Property Relationships of Linear Alkanes. [Link]

-

Wang, L., et al. A new group contribution method for calculating the boiling point of alkane. ResearchGate. [Link]

-

Rowley, R. L., et al. Predicting the viscosity of alkanes using nonequilibrium molecular dynamics: Evaluation of intermolecular potential models. The Journal of Chemical Physics. [Link]

-

Ochterski, J. W., et al. Prediction of Boiling and Melting Points for Some Substituted Alkanes and their Isomers using Group Contribution Techniques. ResearchGate. [Link]

-

Jurs, P. C., et al. QSPR Models Based on Molecular Mechanics and Quantum Chemical Calculations. 2. Thermodynamic Properties of Alkanes, Alcohols, Polyols, and Ethers. Industrial & Engineering Chemistry Research. [Link]

-

Pinto, R. M., et al. A QSPR analysis for physical properties of lower alkanes involving Peripheral Wiener index. MTJPAM. [Link]

-

Toropov, A. A., et al. QSPR modeling of alkanes properties based on graph of atomic orbitals. ResearchGate. [Link]

-

Cahill, J. Applying Density Meters in Liquid Hydrocarbon Measurement. Emerson. [Link]

-

DDBST. Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. [Link]

-

Constantinou, L., & Gani, R. Group Contribution Method To Predict Boiling Points and Flash Points of Alkylbenzenes. ResearchGate. [Link]

-

Wikipedia. Alkane. [Link]

-

PetroSkills. Hydrocarbon Measuring Best Practices. YouTube. [Link]

-

Tiers, G. V. D. "Melting Points Are Uncorrected"-True or False?. Journal of Chemical Education. [Link]

-

Emerson. Application of Density Meters to Liquid Hydrocarbon Measurement. [Link]

-

Santak, P. Physical properties of alkanes and their mixtures. University of Cambridge. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Chemistry Stack Exchange. Viscosity of branched vs. linear short alkanes. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Kondratyuk, N. D., & Pisarev, V. V. Calculation of viscosities of branched alkanes from 0.1 to 1000 MPa by molecular dynamics methods using COMPASS force field. Semantic Scholar. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

-

Maricopa Open Digital Press. Nomenclature and Physical Properties of Alkanes and Cycloalkanes. [Link]

-

Lumen Learning. Physical Properties of Alkanes. [Link]

-

Al-Mustaqbal University College. experiment (1) determination of melting points. [Link]

-

Ayalytical. ASTM D5002 Method for Testing the Density of Oils. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

WGEI. Guidance Notes for Petroleum Measurement Issue 9.2. [Link]

-

Jurs, P. C., et al. QSPR Models Based on Molecular Mechanics and Quantum Chemical Calculations. 2. Thermodynamic Properties of Alkanes, Alcohols, Polyols, and Ethers. ResearchGate. [Link]

-

ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. [Link]

-

Al-Mustaqbal University College. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]

Sources

- 1. Viscosity models for pure hydrocarbons at extreme conditions: A review and comparative study (Journal Article) | OSTI.GOV [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. researchgate.net [researchgate.net]

- 5. melting point determination: Topics by Science.gov [science.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. emerson.com [emerson.com]

- 14. emersonautomationexperts.com [emersonautomationexperts.com]

- 15. intofuture.org [intofuture.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. chemthermo.ddbst.com [chemthermo.ddbst.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. consensus.app [consensus.app]

- 22. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 23. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 24. pubs.aip.org [pubs.aip.org]

Spectroscopic Data for 3,4,4-Trimethyloctane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4,4-trimethyloctane, a branched alkane with the molecular formula C₁₁H₂₄.[1][2] This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the spectral characteristics of this molecule for identification, characterization, and quality control purposes. In the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral features of 3,4,4-trimethyloctane.

Molecular Structure and Spectroscopic Overview

3,4,4-Trimethyloctane is a saturated hydrocarbon featuring a quaternary carbon atom at position 4, which significantly influences its spectroscopic properties. Understanding the chemical environment of each atom within the molecule is crucial for interpreting its NMR, IR, and MS data.

Caption: Molecular structure of 3,4,4-trimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3,4,4-trimethyloctane are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,4,4-trimethyloctane is expected to show several distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the degree of substitution of the adjacent carbon atoms. Protons on aliphatic alkyl groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm.[3]

Predicted ¹H NMR Data for 3,4,4-Trimethyloctane

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C1-H₃ | ~0.9 | Triplet | 3H |

| C8-H₃ | ~0.9 | Triplet | 3H |

| C3-CH₃ | ~0.8-1.0 | Doublet | 3H |

| C4-CH₃ (x2) | ~0.8-1.0 | Singlet | 6H |

| C2-H₂ | ~1.2-1.4 | Multiplet | 2H |

| C5-H₂, C6-H₂, C7-H₂ | ~1.2-1.4 | Multiplet | 6H |

| C3-H | ~1.5-1.7 | Multiplet | 1H |

Causality behind Predicted Chemical Shifts and Multiplicities:

-

The methyl protons at C1 and C8 are expected to be triplets due to coupling with the adjacent methylene (CH₂) groups. Their chemical shifts will be in the typical upfield region for primary alkyl protons.

-

The methyl protons on the C3 and C4 carbons are also in the shielded alkane region. The C3-methyl protons will appear as a doublet due to coupling with the single proton on C3. The two methyl groups on the quaternary C4 carbon are equivalent and will appear as a singlet as there are no adjacent protons to couple with.

-

The methylene protons (C2, C5, C6, C7) will likely appear as complex multiplets in the range of 1.2-1.4 ppm due to coupling with neighboring protons.

-

The methine proton at C3 will be the most deshielded proton due to its tertiary nature and will appear as a multiplet further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts for alkanes typically fall within the range of 5-50 ppm.[4]

Predicted ¹³C NMR Data for 3,4,4-Trimethyloctane

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~14 |

| C8 | ~14 |

| C3-CH₃ | ~15-20 |

| C4-CH₃ (x2) | ~25-30 |

| C2 | ~23 |

| C7 | ~23 |

| C6 | ~32 |

| C5 | ~40-45 |

| C3 | ~35-40 |

| C4 | ~35-40 (Quaternary) |

Interpretation of Predicted ¹³C Chemical Shifts:

-

The primary carbons (C1, C8, and the methyl groups at C3 and C4) will be the most shielded and appear at the lowest chemical shifts.

-

The secondary carbons (C2, C5, C6, C7) will have chemical shifts that vary based on their proximity to the branching points.

-

The tertiary carbon (C3) and the quaternary carbon (C4) will be the most deshielded among the sp³ hybridized carbons and will appear at higher chemical shifts. The signal for the quaternary carbon is expected to be of lower intensity.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 3,4,4-trimethyloctane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-60 ppm for an alkane).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane like 3,4,4-trimethyloctane, the IR spectrum is expected to be relatively simple, characterized by C-H stretching and bending vibrations.[5][6]

Predicted IR Absorption Bands for 3,4,4-Trimethyloctane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretch (from CH₃ and CH₂) | Strong |

| 1470-1450 | C-H bend (scissoring from CH₂) | Medium |

| 1380-1370 | C-H bend (from CH₃) | Medium |

Interpretation of IR Spectrum:

-

The most prominent feature will be the strong absorption in the 2960-2850 cm⁻¹ region , which is characteristic of C-H stretching vibrations in alkanes.[6]

-

The bands in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions correspond to the bending vibrations of the C-H bonds in the methylene and methyl groups, respectively. The presence of a tertiary carbon and a quaternary carbon might lead to a complex pattern in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage.

-

-

Sample Application:

-

Place a small drop of liquid 3,4,4-trimethyloctane directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For branched alkanes, fragmentation often occurs preferentially at the branching points to form more stable carbocations.[7][8]

Predicted Mass Spectrum Fragmentation for 3,4,4-Trimethyloctane

| m/z | Proposed Fragment | Comments |

| 156 | [C₁₁H₂₄]⁺ | Molecular ion (M⁺). Expected to be of very low abundance or absent.[7] |

| 141 | [M - CH₃]⁺ | Loss of a methyl group. |

| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| 99 | [M - C₄H₉]⁺ | Loss of a butyl group (cleavage at C4-C5). Likely a prominent peak due to formation of a tertiary carbocation. |

| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 with loss of a C₅H₁₁ radical. |

| 71 | [C₅H₁₁]⁺ | Cleavage at C4-C5 with loss of a C₆H₁₃ radical. Likely a prominent peak. |

| 57 | [C₄H₉]⁺ | Further fragmentation. A common alkyl fragment. |

| 43 | [C₃H₇]⁺ | Further fragmentation. A common alkyl fragment. |

Interpretation of Mass Spectrum:

-

The molecular ion peak (M⁺) at m/z 156 is expected to be very weak or absent, which is characteristic of highly branched alkanes due to the ease of fragmentation.[7]

-

The fragmentation of branched alkanes is driven by the formation of stable carbocations.[9] Cleavage at the C4-C5 bond is highly probable, leading to the formation of a stable tertiary carbocation with m/z 99. The loss of the largest alkyl fragment at a branch is generally favored.[8]

-

Other significant peaks are expected at m/z values corresponding to the loss of other alkyl radicals.

Caption: Predicted major fragmentation pathways for 3,4,4-trimethyloctane.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a molecular ion (M⁺).

-

-

Fragmentation:

-

The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

-

Mass Analysis:

-

The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

References

-

GCMS Section 6.9.2 - Whitman People. (n.d.). Retrieved January 5, 2026, from [Link]

-

Video: Mass Spectrometry: Branched Alkane Fragmentation - JoVE. (2024, December 5). Retrieved January 5, 2026, from [Link]

-

Branched chain alkanes. (n.d.). Retrieved January 5, 2026, from [Link]

-

Alkanes | OpenOChem Learn. (n.d.). Retrieved January 5, 2026, from [Link]

-

IR Spectroscopy Tutorial: Alkanes. (n.d.). Retrieved January 5, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 5, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved January 5, 2026, from [Link]

-

13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 5, 2026, from [Link]

-

3,4,4-Trimethyloctane | C11H24 | CID 53425114 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

3,4,4-trimethyloctane - NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. 3,4,4-Trimethyloctane | C11H24 | CID 53425114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,4-trimethyloctane [webbook.nist.gov]

- 3. Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. web.pdx.edu [web.pdx.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. people.whitman.edu [people.whitman.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

Isomers of undecane and their boiling points

An In-depth Technical Guide to the Isomers of Undecane and Their Boiling Points

Authored by: Gemini, Senior Application Scientist

Undecane (C₁₁H₂₄) is an acyclic alkane that, due to the combinatorial possibilities of its carbon skeleton, exists as 159 structural isomers.[1][2][3] While sharing the same molecular formula, these isomers exhibit distinct physicochemical properties, most notably their boiling points. This variation is a direct consequence of differences in their molecular architecture, which dictates the strength of intermolecular van der Waals forces. This guide provides a comprehensive analysis of the relationship between the structure of undecane isomers and their boiling points, details authoritative experimental protocols for their determination and separation, and presents a curated dataset for reference. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of hydrocarbon properties for applications in solvent chemistry, analytical reference standards, and computational modeling.

Introduction: Isomerism in Undecane

Undecane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[3][4][5][6][7][8] The simplest of its isomers is normal undecane (n-undecane), a linear-chain alkane where all eleven carbon atoms form a continuous chain.[3][9] Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. For undecane, this manifests as variations in the branching of the carbon backbone. The degree and position of this branching create 159 unique structures, each a distinct chemical compound with its own set of physical properties.[2][3][9]

The primary physical property that distinguishes these isomers is the boiling point. This parameter is fundamentally governed by the strength of intermolecular forces. For nonpolar alkanes like undecane, the only significant intermolecular interactions are London dispersion forces.[1] The strength of these forces is directly proportional to the surface area of the molecule.

-

Linear Isomers (e.g., n-Undecane): These molecules have an extended, rod-like shape, which allows for a large surface area of contact between adjacent molecules. This maximization of intermolecular contact results in stronger London dispersion forces that require more thermal energy to overcome, leading to a higher boiling point.

-

Branched Isomers (e.g., 2-Methyldecane, 2,2-Dimethylnonane): The introduction of alkyl branches causes the molecule to become more compact and spherical. This reduces the effective surface area available for intermolecular interactions.[2] Consequently, the London dispersion forces are weaker, and less energy is required to transition from the liquid to the gaseous phase, resulting in a lower boiling point.[2]

Therefore, a foundational principle emerges: for a given set of alkane isomers, the straight-chain isomer will exhibit the highest boiling point, and boiling point will decrease with increasing branching.

Quantitative Data: Boiling Points of Selected Undecane Isomers

| Isomer IUPAC Name | CAS Number | Boiling Point (°C) | Boiling Point (K) |

| n-Undecane | 1120-21-4 | 196.0 | 469.15 |

| 2-Methyldecane | 6975-98-0 | 189.3 | 462.45 |

| 3-Methyldecane | 13151-34-3 | 189.1 | 462.25 |

| 4-Methyldecane | 2847-72-5 | 188.7 | 461.85 |

| 5-Methyldecane | 13151-35-4 | 186.1 | 459.25 |

| 2,3-Dimethylnonane | 2884-06-2 | 186.0 | 459.15 |

| 4,4-Dimethylnonane | 17302-18-0 | 181.0 | 454.15 |

Data sourced from BenchChem[2] and the National Institute of Standards and Technology (NIST) Chemistry WebBook.[10]

As the data clearly demonstrates, the linear n-undecane possesses the highest boiling point. As branching is introduced (e.g., a single methyl group in the methyldecanes) and increased (e.g., two methyl groups in the dimethylnonanes), the boiling point systematically decreases.

Experimental Protocol: Boiling Point Determination by the Capillary Method

The determination of a liquid's boiling point is a fundamental laboratory procedure. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11][12] The capillary method (or Thiele tube method) is a reliable technique that requires only a small amount of sample.[13]

Principle of Operation

A small sample is heated, and its vapor is trapped in an inverted capillary tube. As the temperature rises, the vapor pressure inside the capillary increases, forcing out any trapped air and eventually emerging as a continuous stream of bubbles.[14] The apparatus is then allowed to cool. The boiling point is the temperature at which the external atmospheric pressure overcomes the sample's vapor pressure, causing the liquid to be drawn back into the capillary tube.[13][15]

Step-by-Step Methodology

-

Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner.

-

Sample Loading: Transfer approximately 0.5 mL of the undecane isomer into a small test tube (fusion tube).

-

Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.

-

Thermometer Attachment: Secure the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer's bulb.

-

Heating: Clamp the thermometer and assembly inside a Thiele tube or an oil bath, ensuring the sample is fully immersed in the heating medium.

-

Observation (Heating Phase): Heat the apparatus gently and observe the capillary. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube. Heat until a rapid and continuous stream is observed.[14]

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.

-

Determination: The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid just begins to enter the capillary tube.[13][15]

-

Verification: Record the barometric pressure, as boiling points are pressure-dependent.[11][13]

Experimental Workflow Diagram

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Isomer Separation and Characterization

Given that many undecane isomers have very close boiling points, separating them requires advanced techniques. Distillation, while a common method for purification, may not be effective for isomers with boiling points that differ by only a few degrees.[16][17]

Gas Chromatography (GC)

Gas chromatography is the premier analytical technique for separating and identifying volatile organic compounds like alkane isomers.[18][19]

-

Principle: A sample is vaporized and injected into a carrier gas (mobile phase) that sweeps it through a long, thin capillary column. The inner wall of the column is coated with a stationary phase. Separation occurs because different compounds interact with the stationary phase to varying degrees.[20]

-

Elution Order: The elution order in GC for alkanes is primarily determined by their boiling points.[19]

-

Lower boiling point isomers (more branched) spend less time interacting with the stationary phase and more time in the mobile gas phase. They travel through the column faster and have a shorter retention time.

-

Higher boiling point isomers (less branched) have stronger interactions with the stationary phase, move more slowly through the column, and exhibit a longer retention time.

-

-

Detection: As each separated component exits the column, it passes through a detector (e.g., a Flame Ionization Detector, FID), which generates a signal. The resulting chromatogram shows a series of peaks, with each peak corresponding to a different isomer. N-undecane can be used as an internal standard for comparing retention times.[3]

Logical Workflow for Isomer Analysis

Sources

- 1. webqc.org [webqc.org]

- 2. benchchem.com [benchchem.com]

- 3. Undecane - Wikipedia [en.wikipedia.org]

- 4. Undecane [webbook.nist.gov]

- 5. Undecane [webbook.nist.gov]

- 6. Undecane [webbook.nist.gov]

- 7. Undecane [webbook.nist.gov]

- 8. Undecane [webbook.nist.gov]

- 9. Undecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 10. Undecane [webbook.nist.gov]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. vernier.com [vernier.com]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. scribd.com [scribd.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

3,4,4-Trimethyloctane CAS number and safety data

An In-Depth Technical Guide to 3,4,4-Trimethyloctane: Properties, Safety, and Handling

Abstract

This technical guide provides a comprehensive overview of 3,4,4-trimethyloctane, a branched-chain alkane. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound or similar flammable organic liquids. It details the chemical's identifiers, including its CAS number, and synthesizes critical safety data based on established protocols for volatile, flammable alkanes. The guide includes a thorough hazard assessment, detailed protocols for safe handling and storage, and robust emergency procedures for spills and exposures. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.

Chemical Identification and Properties

3,4,4-Trimethyloctane is a saturated hydrocarbon belonging to the alkane family. Its branched structure influences its physical properties, such as boiling point and viscosity, compared to its straight-chain isomer, undecane. Precise identification is critical for accurate record-keeping and safety data retrieval.

The primary identifier for this specific chemical is its CAS (Chemical Abstracts Service) Registry Number.

-

IUPAC Name: 3,4,4-trimethyloctane

-

CAS Number: 62016-43-7[1]

-

Molecular Formula: C₁₁H₂₄[1]

-

Synonyms: While less common, it may be identified by its structural name.

Physical and Chemical Properties

Quantitative data for 3,4,4-trimethyloctane is not widely published. The properties below are computed or based on data for analogous branched alkanes. This information is crucial for risk assessment; for instance, a low flash point and high vapor pressure indicate a significant fire hazard at ambient temperatures.

| Property | Value / Information | Rationale and Significance |

| Molecular Weight | 156.31 g/mol [1] | Essential for stoichiometric calculations and solution preparation. |

| Appearance | Colorless liquid (expected) | Typical for saturated alkanes. Any coloration may indicate impurities. |

| Boiling Point | Data not available. Estimated to be lower than n-undecane (196 °C) due to branching. | Affects volatility. Highly volatile substances pose a greater inhalation and fire risk. |

| Flash Point | Data not available. Expected to be < 23 °C. | Critical Fire Hazard Indicator. As a flammable alkane, it is expected to have a low flash point, meaning it can form an ignitable mixture with air at or below room temperature. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., ether, benzene).[2] | Governs its behavior in mixtures and the environment. In case of a spill, it will not mix with water and may pose a long-term hazard to aquatic life.[3] |

| Vapor Density | > 1 (Air = 1) (expected) | Vapors are heavier than air and can accumulate in low-lying areas, creating a hidden ignition risk. Vapors may travel a considerable distance to an ignition source and "flash back".[4] |

Comprehensive Hazard Assessment

As a member of the flammable, volatile alkane class, 3,4,4-trimethyloctane must be treated as a hazardous substance. The following assessment is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories typical for such compounds.[3]

-

Physical Hazards:

-

Health Hazards:

-

Aspiration Hazard (GHS Category 1): May be fatal if swallowed and enters the airways.[3] This is a critical concern; if ingested, the low viscosity of the liquid allows it to be easily drawn into the lungs during vomiting, which can cause severe chemical pneumonitis.[4]

-

Skin Irritation (GHS Category 2): Prolonged or repeated contact can defat the skin, leading to irritation, dryness, and dermatitis.[3]

-

Specific Target Organ Toxicity - Single Exposure (GHS Category 3): Inhalation of high concentrations of vapor may cause central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, headache, and nausea.[3]

-

-

Environmental Hazards:

Standard Operating Protocol for Safe Handling

Adherence to a strict, self-validating protocol is non-negotiable. The following steps are designed to mitigate the identified risks. The causality for each step is explained to reinforce the safety-conscious decision-making required of laboratory professionals.

Engineering Controls and Personal Protective Equipment (PPE)

Causality: The primary safety strategy is to minimize exposure. Engineering controls provide the first line of defense by containing the hazard at the source, while PPE serves as the final barrier between the user and the chemical.

-

Engineering Controls:

-

Fume Hood: All handling of 3,4,4-trimethyloctane must be conducted inside a properly functioning chemical fume hood.[5][6] This is mandatory to control the flammable and potentially toxic vapors, preventing them from accumulating in the lab environment.

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required at all times.[6][7][8]

-

Hand Protection: Wear chemical-resistant nitrile gloves.[6][8] Inspect gloves for any signs of degradation or puncture before use. Rationale: Alkanes can degrade certain types of gloves; nitrile provides suitable protection for incidental contact.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory to protect skin and clothing from splashes.[5][7][8]

-

Handling and Storage Protocol

-

Preparation: Before handling, ensure the fume hood is operational, all required PPE is donned, and the location of the nearest safety shower, eyewash station, and fire extinguisher is known.[5][9]

-

Grounding and Bonding: When transferring the liquid from one metal container to another, ground and bond the containers. Rationale: This is a critical step to prevent the buildup of static electricity, which can generate a spark sufficient to ignite the flammable vapors.[3][4]

-

Dispensing: Use non-sparking tools for opening and closing containers.[4][10] Dispense the smallest quantity needed for the experiment to minimize the amount of hazardous material in use.

-

Heating: Never use an open flame to heat 3,4,4-trimethyloctane or solutions containing it.[7][9] Use intrinsically safe heating sources like heating mantles, water baths, or steam baths, controlled by a variable autotransformer.

-

Storage:

Emergency Procedures

A well-rehearsed emergency plan is essential. All personnel must be trained on these procedures.

Spill Response

The response to a spill depends on its size and location. The primary goals are to contain the spill, prevent ignition, and limit exposure.

Caption: Workflow for responding to a 3,4,4-trimethyloctane spill.

Detailed Spill Protocol:

-

Alert Personnel: Immediately alert others in the vicinity.[5]

-

Remove Ignition Sources: Turn off any nearby equipment or open flames if it is safe to do so.[4]

-

For Small Spills (inside a fume hood):

-

Wearing appropriate PPE, confine the spill using absorbent pads or spill pillows.[5][11] Avoid using loose materials like kitty litter, which can create dust and are less effective for flammable liquids.[11]

-

Collect the absorbed material and any contaminated items into a heavy-duty plastic bag or a sealable container.[11]

-

Label the container clearly as "Hazardous Waste" with the chemical name.

-

Clean the spill area with soap and water.[5]

-

-

For Large Spills (or any spill outside a fume hood):

-

Evacuate the area immediately.[12]

-

If there is a fire risk, activate the nearest fire alarm.

-

Notify your supervisor and contact your institution's emergency response team.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[4][5] If they feel unwell, seek medical attention.

-

Skin Contact: Remove all contaminated clothing immediately.[4] Flush the affected skin with plenty of water for at least 15 minutes.[13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][13] Seek immediate medical attention.

-

Ingestion: DO NOT INDUCE VOMITING. [4][10] This is a critical instruction due to the high risk of aspiration.[3] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[4]

Waste Disposal

All waste containing 3,4,4-trimethyloctane, including the pure chemical, reaction mixtures, and contaminated materials (e.g., absorbent pads, gloves, pipette tips), must be disposed of as hazardous waste.[5][11]

-

Collect waste in a properly labeled, sealed, and compatible container.

-

Do not mix with other waste streams unless directed by your institution's environmental health and safety office.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

Standard Operating Procedure: Flammable Liquids. (n.d.). Yale Environmental Health & Safety. [Link]

-

How to Safely Manage Flammable Liquids. (2024, September 4). ACTenviro. [Link]

-

Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]

-

3,4,4-Trimethyloctane. (n.d.). PubChem. Retrieved from [Link]

-

Flammable Liquid Spill Clean Up. (n.d.). UBC Safety & Risk Services. [Link]

-

Cas 62016-40-4, 3,3,4-trimethyloctane. (n.d.). LookChem. [Link]

-

Emergency response / spill control. (n.d.). Health and Safety Executive. [Link]

-

3,3,4-trimethyloctane. (n.d.). NIST Chemistry WebBook. [Link]

-

3,4,5-trimethyloctane. (n.d.). NIST Chemistry WebBook. [Link]

-

3,3,4-Trimethyloctane. (n.d.). PubChem. Retrieved from [Link]

-

Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University. [Link]

-

Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. [Link]

-

Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. [Link]

-

Safety in Organic Chemistry Laboratory. (n.d.). University of Tennessee at Martin. [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. [Link]

-

4-Ethyl-3,3,4-trimethyloctane. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 3,4,4-Trimethyloctane | C11H24 | CID 53425114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 7. csub.edu [csub.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. acs.org [acs.org]

- 12. actenviro.com [actenviro.com]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Exploratory Analysis of Hydrocarbon Isomers in Fuel Samples: A Guide to Navigating Molecular Complexity

An In-Depth Technical Guide

Foreword: Beyond the Boiling Point

The performance, efficiency, and environmental impact of a fuel are dictated not just by its bulk properties, but by its precise molecular composition. Within the complex milieu of gasoline, diesel, and jet fuel lie thousands of hydrocarbon compounds, many of which are isomers—molecules sharing the same chemical formula but possessing distinct structural arrangements.[1][2] These subtle structural differences can lead to significant variations in properties like octane number, freezing point, and combustion characteristics.[3][4] Consequently, the ability to separate and identify these isomers is not merely an academic exercise; it is a critical necessity for fuel development, quality control, and regulatory compliance.[5][6][7]

This guide eschews a conventional, step-by-step manual in favor of a narrative grounded in practical expertise. We will explore the causality behind methodological choices, delving into the core challenges of isomer analysis and the advanced techniques developed to overcome them. Our focus is on building a self-validating analytical system, from sample preparation to data interpretation, that provides trustworthy and comprehensive insights into the isomeric landscape of fuels.

The Isomeric Challenge: Why Fuel Analysis is Not Straightforward

Characterizing fuel composition is fundamentally challenging due to the sheer number of possible isomers. For instance, a C25 alkane can have over 36 million structural isomers, and this complexity grows exponentially with the carbon number.[8] This inherent complexity presents several analytical hurdles:

-

Co-elution: Many isomers possess very similar boiling points and polarities, causing them to co-elute (emerge at the same time) during standard chromatographic separation.[9] This results in an "unresolved complex mixture" (UCM), often appearing as a hump in the chromatogram, which obscures individual components.[10]

-

Identical Mass: By definition, isomers have the same molecular weight. Standard mass spectrometry (MS) will therefore assign them the same mass-to-charge ratio (m/z), making differentiation impossible without prior separation.[10]

-

Similar Fragmentation: During mass spectrometry, many hydrocarbon isomers produce remarkably similar fragmentation patterns, confounding library-based identification.[11][12]

Overcoming these challenges requires a multi-faceted approach that enhances separation efficiency and employs sophisticated detection techniques capable of discerning subtle structural differences.

The Analytical Workflow: A Self-Validating System

A robust analysis of hydrocarbon isomers relies on a meticulously planned workflow. Each stage is designed to reduce complexity and maximize the information obtained in subsequent steps.

Caption: High-level workflow for hydrocarbon isomer analysis.

Sample Preparation: The Foundation of Quality Data